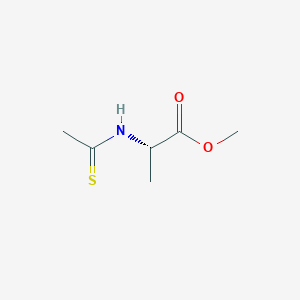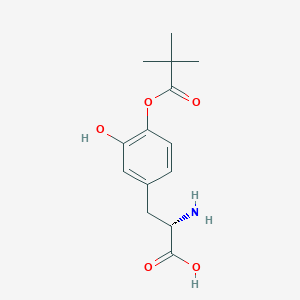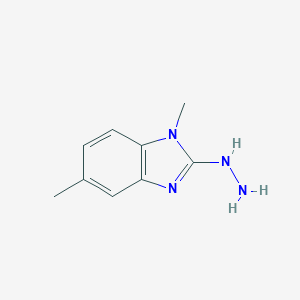
(1,5-Dimethylbenzimidazol-2-yl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,5-Dimethylbenzimidazol-2-yl)hydrazine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. The compound has been widely studied for its synthesis method, mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research. In
Mecanismo De Acción
The mechanism of action of (1,5-Dimethylbenzimidazol-2-yl)hydrazine is not fully understood. However, it is believed to act by inducing apoptosis in cancer cells. The compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and promoting cell death. Additionally, (1,5-Dimethylbenzimidazol-2-yl)hydrazine has been found to possess antioxidant properties, which may contribute to its anti-tumor activity.
Efectos Bioquímicos Y Fisiológicos
(1,5-Dimethylbenzimidazol-2-yl)hydrazine has been found to exhibit a range of biochemical and physiological effects. The compound has been found to possess antioxidant properties, which may help to protect cells from oxidative stress and damage. Additionally, (1,5-Dimethylbenzimidazol-2-yl)hydrazine has been found to exhibit anti-inflammatory properties, which may help to reduce inflammation in the body. The compound has also been found to possess anti-tumor activity, as it has been shown to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1,5-Dimethylbenzimidazol-2-yl)hydrazine has several advantages as a research tool. The compound is relatively easy to synthesize and is readily available. Additionally, it has been found to exhibit significant anti-tumor activity, making it a useful tool for cancer research. However, there are also limitations to the use of (1,5-Dimethylbenzimidazol-2-yl)hydrazine in lab experiments. The compound is highly reactive and can be difficult to handle. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret research results.
Direcciones Futuras
There are several future directions for research on (1,5-Dimethylbenzimidazol-2-yl)hydrazine. One area of interest is the compound's potential applications in the field of materials science. The unique optical and electronic properties of (1,5-Dimethylbenzimidazol-2-yl)hydrazine make it a promising candidate for use in electronic and optoelectronic devices. Additionally, further research is needed to fully understand the mechanism of action of the compound, which could lead to the development of new cancer treatments. Finally, more research is needed to explore the potential side effects of (1,5-Dimethylbenzimidazol-2-yl)hydrazine, particularly in long-term studies.
Métodos De Síntesis
The synthesis of (1,5-Dimethylbenzimidazol-2-yl)hydrazine can be achieved through various methods. One of the commonly used methods involves the reaction of 2-aminomethyl-1-methylbenzimidazole with hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction yields (1,5-Dimethylbenzimidazol-2-yl)hydrazine as a white crystalline solid with a melting point of 215-217°C.
Aplicaciones Científicas De Investigación
(1,5-Dimethylbenzimidazol-2-yl)hydrazine has been widely studied for its potential applications in scientific research. The compound has been found to exhibit significant anti-tumor activity and has been used in various cancer research studies. It has also been found to possess antioxidant properties and has been used in studies related to oxidative stress and aging. Additionally, (1,5-Dimethylbenzimidazol-2-yl)hydrazine has been studied for its potential applications in the field of materials science, as it has been found to exhibit unique optical and electronic properties.
Propiedades
Número CAS |
114804-40-9 |
|---|---|
Nombre del producto |
(1,5-Dimethylbenzimidazol-2-yl)hydrazine |
Fórmula molecular |
C9H12N4 |
Peso molecular |
176.22 g/mol |
Nombre IUPAC |
(1,5-dimethylbenzimidazol-2-yl)hydrazine |
InChI |
InChI=1S/C9H12N4/c1-6-3-4-8-7(5-6)11-9(12-10)13(8)2/h3-5H,10H2,1-2H3,(H,11,12) |
Clave InChI |
FZPMRGRLJMBFRE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=N2)NN)C |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(=N2)NN)C |
Sinónimos |
2H-Benzimidazol-2-one,1,3-dihydro-1,5-dimethyl-,hydrazone(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




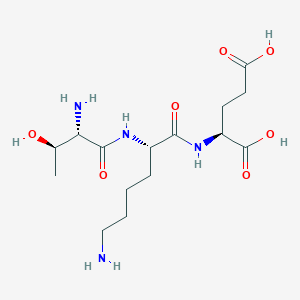


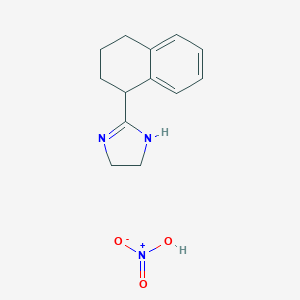
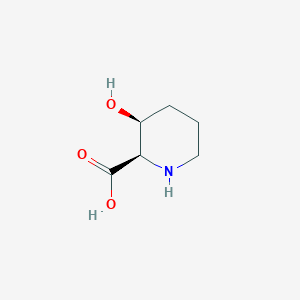
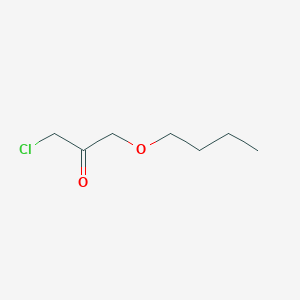
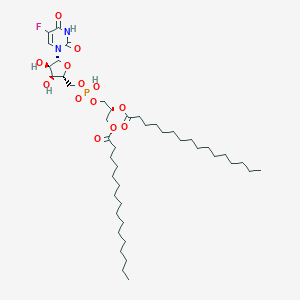
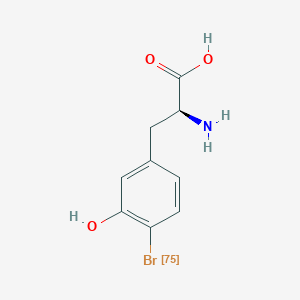
![2-[(1R,2R)-2-Methylcyclopentyl]oxyethanethiol](/img/structure/B39049.png)


